molecular formula C28H26F6N4S B2512060 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S)-quinolin-4-yl((2R)-5-vinylquinuclidin-2-yl)methyl)thiourea CAS No. 890044-38-9

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S)-quinolin-4-yl((2R)-5-vinylquinuclidin-2-yl)methyl)thiourea

Cat. No.: B2512060
CAS No.: 890044-38-9
M. Wt: 564.59
InChI Key: IIQBCCXHYIEQTC-GDKMMNMRSA-N
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S)-quinolin-4-yl((2R)-5-vinylquinuclidin-2-yl)methyl)thiourea is a thiourea derivative featuring a trifluoromethyl-substituted phenyl group, a quinoline moiety, and a stereochemically defined vinylquinuclidinyl scaffold. Its molecular formula is C₂₉H₂₈F₆N₄OS, with a molecular weight of 594.61 g/mol . The compound exhibits potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with efficacy comparable to vancomycin . Key structural elements contributing to its activity include:

  • 3,5-Bis(trifluoromethyl)phenyl group: Enhances lipophilicity and membrane penetration.
  • Quinoline moiety: Imparts π-π stacking interactions with bacterial targets.
  • (2R)-5-Vinylquinuclidinyl group: Stereochemical configuration (1S,2R) optimizes binding to microbial enzymes or receptors .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F6N4S/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQBCCXHYIEQTC-SEMUBUJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S)-quinolin-4-yl((2R)-5-vinylquinuclidin-2-yl)methyl)thiourea (CAS No. 890044-38-9) is a thiourea derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H26F6N4SC_{28}H_{26}F_6N_4S, with a molecular weight of 564.59 g/mol. The presence of trifluoromethyl groups and quinoline moieties suggests significant interactions with biological targets, potentially influencing its activity against various diseases.

1. Anticancer Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown effectiveness against various cancer cell lines, with IC50 values ranging from 1.50 µM to 20 µM for different derivatives . The mechanism often involves the inhibition of key pathways associated with cancer progression, such as angiogenesis and cell signaling.

Table 1: Anticancer Activity of Thiourea Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AProstate Cancer3.0Inhibition of angiogenesis
Compound BBreast Cancer14.0Cell cycle arrest
Compound CLeukemia1.5Apoptosis induction

2. Antimicrobial Activity

Thiourea compounds have also been reported to possess antimicrobial properties. Studies indicate that these compounds can inhibit the growth of pathogenic bacteria and fungi, making them promising candidates for developing new antimicrobial agents . The structure-activity relationship (SAR) studies suggest that modifications to the thiourea moiety can enhance antibacterial potency.

Table 2: Antimicrobial Efficacy of Thiourea Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FC. albicans8 µg/mL

3. Anti-inflammatory Activity

The anti-inflammatory potential of thiourea derivatives has been explored in several studies. These compounds can modulate inflammatory pathways and reduce cytokine production, which is crucial for conditions like arthritis and other inflammatory diseases .

Table 3: Anti-inflammatory Effects of Thiourea Derivatives

CompoundModel SystemEffectiveness (Cytokine Reduction)
Compound GHuman chondrosarcoma cellsIL-6 reduction by 50%
Compound HMouse modelTNF-alpha reduction by 40%

Case Study 1: Anticancer Efficacy in Cell Lines

A recent study evaluated the anticancer activity of a series of thiourea derivatives, including the compound in focus, against human leukemia cell lines. The results indicated that these compounds could effectively induce apoptosis in cancer cells at low concentrations.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiourea derivatives against common pathogens such as E. coli and S. aureus. The study found that specific structural modifications significantly enhanced their efficacy compared to traditional antibiotics.

Scientific Research Applications

Anticancer Activity

Research indicates that thiourea derivatives, including this compound, exhibit promising anticancer properties. For instance, studies have shown that related quinazolinone analogues possess significant anticancer activity against breast cancer cell lines (MDA-MB-231) when tested using the MTT assay. The structural modifications in thiourea compounds can enhance their efficacy against cancer cells .

Asymmetric Synthesis

This compound serves as an effective chiral organocatalyst in asymmetric synthesis. It facilitates the formation of β-unsaturated ketones when treated with ethylene glycol and a base, demonstrating its utility in synthesizing complex organic molecules with high enantioselectivity . The selectivity of the catalyzed reaction is influenced by the chirality of the catalyst used, which is crucial for producing enantiomerically pure compounds.

Development of Novel Therapeutics

The structural framework of this compound allows for further derivatization to create novel therapeutic agents targeting various diseases. For example, modifications to the quinoline moiety can lead to enhanced biological activities, making it a versatile scaffold for drug discovery .

Case Study 1: Anticancer Screening

A study synthesized several thiourea derivatives based on similar structures and evaluated their anticancer activity against multiple cell lines. Among these derivatives, some exhibited IC50 values in the low micromolar range, indicating potent anticancer effects . The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Organocatalytic Applications

In another investigation, the catalytic properties of this compound were assessed in various reactions, demonstrating its ability to promote reactions under mild conditions while maintaining high selectivity. This positions it as a valuable tool in organic synthesis and pharmaceutical manufacturing .

Chemical Reactions Analysis

Hydrolysis of the Benzoate Ester Group

The ester moiety in the benzoate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating reactive intermediates.

Reaction Conditions Products Yield/Notes Source
1M NaOH, 80°C, 6 hrs3-(Trifluoromethyl)benzoic acidQuantitative conversion observed in related benzoate esters
H<sub>2</sub>SO<sub>4</sub> (pH 2), refluxPartial hydrolysis with ester stability noted due to electron-withdrawing CF<sub>3</sub> groups~60% yield (inferred from similar systems)

Imine (Schiff Base) Reactivity

The (E)-configured imine linkage (-N=CH-) participates in reversible reactions, including hydrolysis and nucleophilic addition:

  • Hydrolysis : Forms 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde and 3-(trifluoromethyl)benzamide under acidic conditions .

  • Nucleophilic Addition : Reacts with amines (e.g., hydrazines) to form hydrazones, as demonstrated in pyridinylmethylene analogs .

Reagent Product Conditions Source
Hydrazine hydrateHydrazone derivativeEthanol, 60°C, 4 hrs
NaBH<sub>4</sub>Secondary amine (reduction of imine)MeOH, 0°C, 1 hr

Aromatic Electrophilic Substitution

The electron-deficient pyridine and benzene rings direct electrophilic attacks to specific positions:

  • Chloropyridine Ring : The 3-chloro-5-(trifluoromethyl)pyridin-2-yl grou

Comparison with Similar Compounds

Role of Quinoline and Stereochemistry

  • The quinoline moiety in the target compound is critical for MRSA activity, as its absence in compound 12 resulted in reduced or unspecified antimicrobial efficacy .
  • Stereochemical configuration significantly impacts activity: The (1S,2R) configuration in the target compound optimizes target binding, whereas the (1R) isomer () may exhibit diminished potency due to steric mismatches .

Influence of Substituents

  • Methoxy groups (e.g., in ’s compound) may enhance solubility or target affinity but require further validation .
  • Phenylpyrrolidinyl groups () introduce toxicity (H301), highlighting the importance of substituent selection for safety .

Toxicity Profile

    Q & A

    Basic: What are the key considerations for synthesizing this compound to ensure stereochemical purity?

    Methodological Answer:
    The synthesis involves multi-step reactions, including:

    • Stereoselective formation of the quinuclidine-vinyl moiety via hydrogenation or asymmetric catalysis to preserve the (2R) configuration .
    • Thiourea coupling under inert conditions to prevent oxidation, using reagents like thiophosgene or thiocyanate derivatives .
    • Chromatographic purification (e.g., chiral HPLC) to isolate enantiomers and confirm stereochemical integrity .
      Critical parameters include temperature control (<40°C to avoid racemization) and anhydrous solvents to suppress hydrolysis.

    Basic: Which analytical techniques are most reliable for structural validation?

    Methodological Answer:

    • X-ray crystallography : Resolves absolute stereochemistry and confirms the (1S,2R) configurations .
    • NMR spectroscopy : Key signals include:
      • ¹H-NMR : Vinyl protons (δ 5.2–5.8 ppm, multiplet) and thiourea NH (δ 9–10 ppm, broad) .
      • ¹³C-NMR : CF₃ groups (δ 120–125 ppm, quartet) and quinuclidine carbons (δ 25–55 ppm) .
    • High-resolution mass spectrometry (HRMS) : Validates molecular weight (564.59 g/mol) and isotopic patterns .

    Basic: How should the compound be stored to maintain stability?

    Methodological Answer:

    • Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the thiourea group and vinyl moiety .
    • Avoid exposure to light (use amber vials) and moisture (store with desiccants). Stability studies suggest degradation <5% over 6 months under these conditions .

    Advanced: What mechanistic insights explain the reactivity of the thiourea group in nucleophilic substitution?

    Methodological Answer:
    The thiourea group undergoes nucleophilic substitution at the sulfur atom due to:

    • Electrophilic sulfur : Activated by electron-withdrawing CF₃ groups on the phenyl ring, enhancing susceptibility to attack by amines or thiols .
    • Leaving group stability : Thiocyanate intermediates form stable byproducts (e.g., NH₃ or H₂S). Kinetic studies (monitored via UV-Vis or LC-MS) show pseudo-first-order kinetics in polar aprotic solvents like DMF .

    Advanced: How can computational modeling predict binding interactions with biological targets?

    Methodological Answer:

    • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinase targets). The quinoline moiety often shows π-π stacking with aromatic residues, while the thiourea group forms hydrogen bonds .
    • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrostatic potential surfaces, identifying nucleophilic/electrophilic hotspots .

    Advanced: How to resolve discrepancies between NMR and crystallography data?

    Methodological Answer:

    • Dynamic effects in NMR : Conformational flexibility (e.g., quinuclidine ring puckering) may cause signal splitting. Compare variable-temperature NMR with crystallographic B-factors to assess mobility .
    • Cross-validation : Use HPLC-coupled NMR or rotational spectroscopy to correlate solution and solid-state structures .

    Advanced: What protocols are used to assess biological activity (e.g., enzyme inhibition)?

    Methodological Answer:

    • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits with IC₅₀ determination (typically 10–100 nM range for related thiourea derivatives) .
    • Cellular uptake studies : Label the compound with ¹⁹F MRI probes or fluorescent tags (e.g., BODIPY) to track intracellular localization .

    Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

    Methodological Answer:

    • Modular synthesis : Replace the quinoline ring with isoquinoline or naphthyridine to test π-stacking efficiency .
    • Bioisosteric replacement : Substitute CF₃ with Cl or OCF₃ to evaluate hydrophobic/hydrophilic balance. Use QSAR models to predict logP and solubility .

    Advanced: How to link experimental findings to theoretical frameworks in drug discovery?

    Methodological Answer:

    • Target-driven hypothesis : Align results with kinase inhibition theories (e.g., ATP-binding site competition) or allosteric modulation .
    • Systems biology integration : Map interactions to pathways (e.g., MAPK/ERK) using tools like KEGG or STRING .

    Advanced: What strategies address reproducibility challenges in multi-step syntheses?

    Methodological Answer:

    • In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .
    • Hygroscopicity mitigation : Pre-dry solvents (molecular sieves) and reagents (lyophilization) to prevent hydrolysis of the thiourea group .

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